molecular formula C13H19NO B8628745 3-Tert-butyl-4-(dimethylamino)benzaldehyde

3-Tert-butyl-4-(dimethylamino)benzaldehyde

Cat. No. B8628745
M. Wt: 205.30 g/mol
InChI Key: QTOXWFFRVVRCJI-UHFFFAOYSA-N
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Patent
US08163952B2

Procedure details

In a manner analogous to example 1 d, the process is carried out by a reaction of 4.1 g (16 mmol) of (4-bromo-2-tert-butylphenyl)dimethylamine with 9.6 ml (24 mmol) of a 2.5M solution of n-butyllithium and 1.9 ml (24 mmol) of DMF. 2 g of 3-tert-butyl-4-dimethylaminobenzaldehyde are obtained in the form of a yellow oil (yield=100%).
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Name
Yield
100%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:10])[CH3:9])=[C:4]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:3]=1.C([Li])CCC.CN([CH:23]=[O:24])C>>[C:11]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][C:5]=1[N:8]([CH3:10])[CH3:9])[CH:23]=[O:24])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N(C)C)C(C)(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
1.9 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
analogous to example 1 d
Duration
1 d

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=O)C=CC1N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 60.9%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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